molecular formula C20H22N6O B15123217 N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B15123217
M. Wt: 362.4 g/mol
InChI Key: ITSOMYZFPZQPBV-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a piperidine ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis techniques to reduce production time and cost .

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone

InChI

InChI=1S/C20H22N6O/c1-24(19-9-5-6-12-21-19)16-10-13-25(14-11-16)20(27)18-15-22-26(23-18)17-7-3-2-4-8-17/h2-9,12,15-16H,10-11,13-14H2,1H3

InChI Key

ITSOMYZFPZQPBV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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